Bis(1,10-phenanthroline)copper(1+) ion
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Overview
Description
Bis(1,10-phenanthroline)copper(1+) ion, also known as Cu(phen)2+ or Cu(1,10-phen)2+, is a coordination compound of copper with two phenanthroline ligands. It has been widely studied for its potential applications in various fields, including analytical chemistry, biochemistry, and materials science.
Mechanism of Action
Bis(1,10-phenanthroline)copper(1+) ion binds to DNA and protein molecules through intercalation and coordination interactions. The phenanthroline ligands intercalate between the base pairs of DNA or the amino acid residues of protein, while the copper ion coordinates with the nitrogen and oxygen atoms of the ligands and the biomolecules. This binding results in changes in the conformation and stability of the biomolecules, which can be detected by spectroscopic methods.
Biochemical and physiological effects:
Bis(1,10-phenanthroline)copper(1+) ion has been shown to have cytotoxic and antitumor effects in vitro and in vivo. It can induce DNA damage and apoptosis in cancer cells, while having minimal toxicity to normal cells. This property has led to its potential application as a chemotherapeutic agent for cancer treatment.
Advantages and Limitations for Lab Experiments
Bis(1,10-phenanthroline)copper(1+) ion is a versatile and sensitive probe for DNA and protein analysis. It has high specificity and selectivity for biomolecules, and can be used in a wide range of experimental conditions. However, its cytotoxic and antitumor effects may limit its use in certain applications, and its stability and solubility may be affected by the pH and temperature of the solution.
Future Directions
There are several future directions for the research and application of Bis(1,10-phenanthroline)copper(1+) ion. One direction is to explore its potential as a chemotherapeutic agent for cancer treatment, and to investigate its mechanism of action and toxicity in vivo. Another direction is to develop new methods for the detection and quantification of DNA and protein using Bis(1,10-phenanthroline)copper(1+) ion, such as biosensors and imaging techniques. Additionally, the synthesis and modification of Bis(1,10-phenanthroline)copper(1+) ion and its analogues may lead to the discovery of new coordination compounds with novel properties and applications.
Synthesis Methods
Bis(1,10-phenanthroline)copper(1+) ion can be synthesized by reacting copper(II) sulfate pentahydrate with 1,10-phenanthroline in the presence of a reducing agent such as ascorbic acid. The reaction produces Bis(1,10-phenanthroline)copper(1+) ion as a blue-green precipitate, which can be isolated by filtration and washing with water and ethanol.
Scientific Research Applications
Bis(1,10-phenanthroline)copper(1+) ion has been widely used as a spectroscopic probe for DNA and protein analysis. It can bind to DNA and protein molecules with high affinity and specificity, resulting in changes in the UV-visible absorption and fluorescence spectra. This property has been exploited for the detection and quantification of DNA and protein in biological samples.
properties
CAS RN |
17378-82-4 |
---|---|
Molecular Formula |
C24H16CuN4+ |
Molecular Weight |
424 g/mol |
IUPAC Name |
copper(1+);1,10-phenanthroline |
InChI |
InChI=1S/2C12H8N2.Cu/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h2*1-8H;/q;;+1 |
InChI Key |
ZEADRBDFSWYVGV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+] |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+] |
Other CAS RN |
17378-82-4 |
synonyms |
1,10-phenanthroline cuprous complex bis(1,10-phenanthroline)copper(1+) ion bis(1,10-phenanthroline)copper(1+) ion, nitrate Cu(1)(ophen)2 |
Origin of Product |
United States |
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